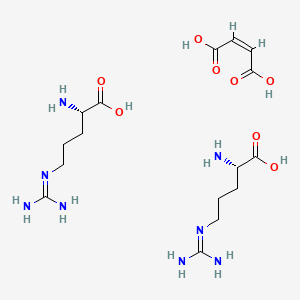

Di-L-arginine maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-L-arginine maleate is a compound formed by the combination of two molecules of L-arginine and one molecule of maleic acid L-arginine is an amino acid that plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide, a molecule that helps regulate blood flow and pressure Maleic acid is an organic compound that is often used in the production of polymers and as a precursor to various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-L-arginine maleate can be synthesized through a reaction between L-arginine and maleic acid. One common method involves dissolving L-arginine in water and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product can be isolated by crystallization or evaporation of the solvent.

Industrial Production Methods

In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Di-L-arginine maleate can undergo various chemical reactions, including:

Oxidation: The amino groups in L-arginine can be oxidized to form corresponding oxides.

Reduction: The carboxyl groups in maleic acid can be reduced to form corresponding alcohols.

Substitution: The amino groups in L-arginine can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of L-arginine.

Reduction: Reduced derivatives of maleic acid.

Substitution: Substituted derivatives of L-arginine.

Scientific Research Applications

Chemical Research Applications

Di-L-arginine maleate serves as a reagent in various chemical reactions, particularly in organic synthesis. Its ability to release L-arginine allows it to participate in several types of reactions:

- Oxidation : The amino groups in L-arginine can be oxidized, leading to the formation of corresponding oxides.

- Reduction : The carboxyl groups in maleic acid can be reduced to alcohols.

- Substitution : The amino groups can engage in substitution reactions with various reagents, expanding its utility in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxidized derivatives of L-arginine | Hydrogen peroxide, potassium permanganate |

| Reduction | Formation of reduced derivatives of maleic acid | Sodium borohydride, lithium aluminum hydride |

| Substitution | Formation of substituted derivatives | Alkyl halides, acyl chlorides |

Biological Applications

This compound is studied for its biological activity, particularly its role in cardiovascular health and immune modulation. The compound enhances nitric oxide production, which is crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Cardiovascular Health : It has been investigated for its potential benefits in improving endothelial function and reducing blood pressure.

- Immune Modulation : The compound may enhance immune responses by stimulating nitric oxide production.

Clinical Applications

This compound has shown promise in clinical settings, particularly concerning erectile dysfunction and exercise performance.

Case Study: Erectile Dysfunction

A meta-analysis reviewed the efficacy of L-arginine combined with Pycnogenol in treating erectile dysfunction. Results indicated significant improvements in sexual function scores among patients receiving the combination treatment compared to placebo groups .

Case Study: Exercise Performance

A study involving male soccer players demonstrated that supplementation with L-arginine improved sport performance metrics (VO2 max) without affecting body composition parameters such as body mass index or fat mass .

Industrial Applications

In addition to its biological and chemical applications, this compound is utilized in industrial settings for the production of polymers and materials that require specific properties related to solubility and stability.

Mechanism of Action

The mechanism of action of di-L-arginine maleate primarily involves the release of L-arginine, which is then converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule that helps regulate blood flow, blood pressure, and other physiological processes. The maleic acid component may also contribute to the compound’s overall effects by participating in various chemical reactions within the body.

Comparison with Similar Compounds

Similar Compounds

L-arginine hydrochloride: Another salt form of L-arginine with similar physiological effects.

L-arginine aspartate: A compound formed by the combination of L-arginine and aspartic acid, used for similar applications.

L-arginine alpha-ketoglutarate: A compound that combines L-arginine with alpha-ketoglutarate, often used in sports supplements.

Uniqueness

Di-L-arginine maleate is unique due to its combination of L-arginine and maleic acid, which may provide synergistic effects not seen with other L-arginine salts. The presence of maleic acid may enhance the compound’s stability and solubility, making it more suitable for certain applications.

Biological Activity

Di-L-arginine maleate is a compound derived from the amino acid L-arginine, known for its diverse biological activities, particularly in the cardiovascular and immune systems. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a salt formed from L-arginine and maleic acid. L-arginine is a semi-essential amino acid that serves as a precursor for nitric oxide (NO), a critical signaling molecule involved in various physiological processes. The maleate component enhances the solubility and bioavailability of L-arginine, making it an attractive candidate for therapeutic applications.

- Nitric Oxide Production :

- Immune Modulation :

- Antioxidant Properties :

Pharmacokinetics

The pharmacokinetic profile of L-arginine and its derivatives, including this compound, has been studied extensively. A notable study demonstrated that intravenous administration of L-arginine significantly increased plasma concentrations in patients with severe malaria, suggesting enhanced bioavailability and efficacy in pathological states .

| Parameter | Value |

|---|---|

| Volume of Distribution | 24 liters |

| Clearance | 44 liters/hour |

| Half-life (α phase) | 15 minutes |

| Half-life (β phase) | 3.75 hours |

Clinical Applications and Case Studies

- Cardiovascular Health :

- Severe Malaria :

- Infection Control :

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in various biological contexts:

- Hypoxic Conditions : Research indicates that L-arginine can modulate metabolic pathways during hypoxia, enhancing cellular survival by optimizing energy metabolism .

- Exercise Performance : Some studies suggest that L-arginine supplementation may improve exercise performance by enhancing blood flow and nutrient delivery to muscles .

Properties

CAS No. |

93778-37-1 |

|---|---|

Molecular Formula |

C16H32N8O8 |

Molecular Weight |

464.47 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/2C6H14N4O2.C4H4O4/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*4-;/m00./s1 |

InChI Key |

PCRNGWYTXLMHMY-QNNLSDQCSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.